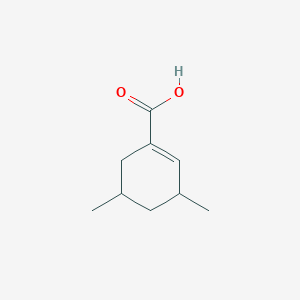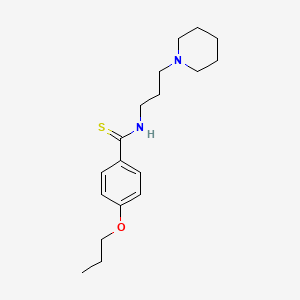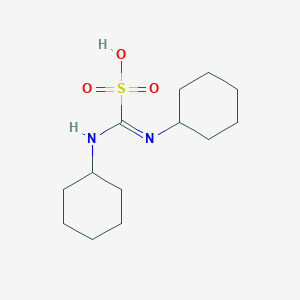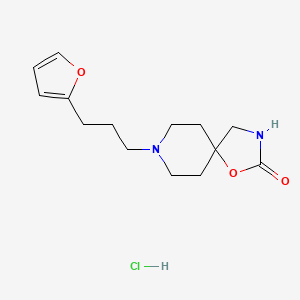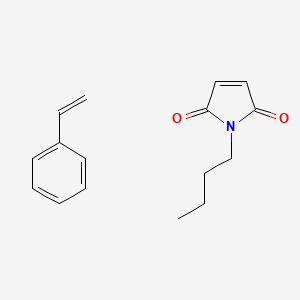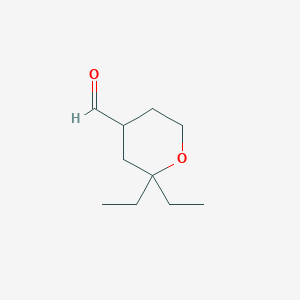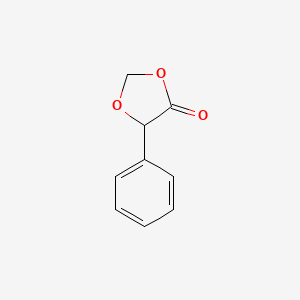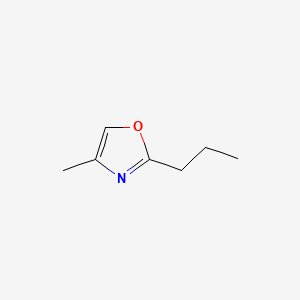
Oxazole, 4-methyl-2-propyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including 4-methyl-2-propyloxazole, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) . The reaction is often carried out at elevated temperatures, around 70-90°C, followed by in-line quenching of residual hydrofluoric acid .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be optimized using flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using commercial manganese dioxide packed in a reactor . This method offers improved safety and efficiency compared to traditional batch synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4-methyl-2-propyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the C2 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups at the C2 position .
Applications De Recherche Scientifique
Oxazole, 4-methyl-2-propyl, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxazole, 4-methyl-2-propyl, involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities, as it allows the compound to interact with enzymes and receptors effectively .
Comparaison Avec Des Composés Similaires
Oxazole, 4-methyl-2-propyl, can be compared with other similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
24667-04-7 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4-methyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3 |
Clé InChI |
BUOGNIOVIYHMFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


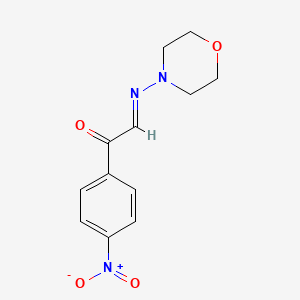
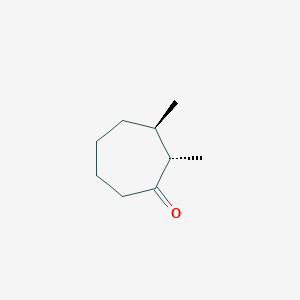
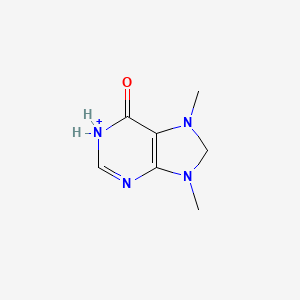
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
stannane](/img/structure/B14693653.png)
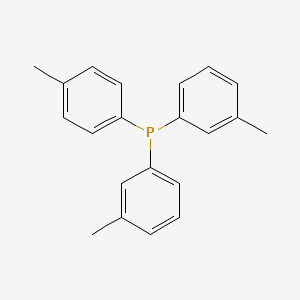
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
